molecular formula C18H14N4O10S2 B12687916 2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid CAS No. 80994-10-1

2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid

Cat. No.: B12687916
CAS No.: 80994-10-1
M. Wt: 510.5 g/mol
InChI Key: UPVRELAIXKJNNU-UHFFFAOYSA-N
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Description

2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid is a structurally complex aromatic compound characterized by a central 1,4-phenylenediimino core linked to two 5-nitrobenzenesulphonic acid groups. The molecule features strong electron-withdrawing substituents (nitro and sulfonic acid groups), which confer high polarity, acidity, and water solubility. These properties make it suitable for applications in catalysis, ion-exchange processes, and as a precursor for synthesizing derivatives via reduction or electrophilic substitution reactions. Its bifunctional design allows for versatile reactivity, particularly in environments requiring charged or hydrophilic intermediates.

Properties

CAS No.

80994-10-1

Molecular Formula

C18H14N4O10S2

Molecular Weight

510.5 g/mol

IUPAC Name

5-nitro-2-[4-(4-nitro-2-sulfoanilino)anilino]benzenesulfonic acid

InChI

InChI=1S/C18H14N4O10S2/c23-21(24)13-5-7-15(17(9-13)33(27,28)29)19-11-1-2-12(4-3-11)20-16-8-6-14(22(25)26)10-18(16)34(30,31)32/h1-10,19-20H,(H,27,28,29)(H,30,31,32)

InChI Key

UPVRELAIXKJNNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent coupling reactions to introduce the phenylenediimino moiety. The reaction conditions often require controlled temperatures, specific catalysts, and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes using automated reactors. The use of continuous flow systems can enhance efficiency and safety. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid finds applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid involves its interaction with specific molecular targets. The nitro and sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

(a) 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-butylbenzenesulfonic acid)

  • Core Structure : Anthracene dione (conjugated tricyclic system) vs. benzene in the target compound.
  • Substituents : Butyl groups (hydrophobic) vs. nitro groups (electron-withdrawing).
  • Applications : Likely used in dyes or hydrophobic matrices, contrasting with the target compound’s hydrophilic reactivity.

(b) N,N'-Diacetyl-1,4-phenylenediamine

  • Core Structure : 1,4-Phenylenediamine (same core as the target compound) but acetylated.
  • Substituents : Acetyl groups (moderate electron-withdrawing) vs. nitro and sulfonic acid groups.
  • Solubility : Lower water solubility due to lack of sulfonic acid groups.
  • Reactivity : Less acidic and less reactive in electrophilic substitution compared to the target compound.

(c) 2-Nitro-1,4-phenylenediamine

  • Core Structure : Simpler 1,4-phenylenediamine with a single nitro substituent.
  • Substituents : One nitro group vs. two nitro and sulfonic acid groups in the target compound.
  • Molecular Weight : 153.13 g/mol (significantly lower than the target compound).
  • Applications: Potential use in hair dyes or corrosion inhibition, whereas the target compound’s sulfonic acid groups expand utility to acidic or aqueous systems.

Comparative Data Table

Property Target Compound Anthracene-Based Analog N,N'-Diacetyl-1,4-phenylenediamine 2-Nitro-1,4-phenylenediamine
Core Structure 1,4-Phenylenediimino Anthracene dione 1,4-Phenylenediamine 1,4-Phenylenediamine
Key Substituents Two 5-nitrobenzenesulphonic acid groups Two 5-butylbenzenesulfonic acid groups Two acetyl groups One nitro group
Molecular Weight ~500–600 g/mol (estimated) ~600–700 g/mol (estimated) 192.22 g/mol 153.13 g/mol
Solubility High (aqueous, polar solvents) Moderate (organic solvents) Low (organic solvents) Low (organic solvents)
Electron Effects Strong electron-withdrawing (nitro, -SO3H) Moderate (butyl, -SO3H) Moderate electron-withdrawing (acetyl) Electron-withdrawing (nitro)
Applications Catalysis, ion-exchange, synthesis Dyes, hydrophobic systems Polymer chemistry, lab research Hair dyes, corrosion inhibition

Reactivity and Stability

  • Target Compound : Nitro and sulfonic acid groups create an electron-deficient aromatic system, favoring nucleophilic attack or reduction to amines. High thermal stability due to strong intermolecular ionic interactions.
  • Anthracene-Based Analog : Anthracene’s rigidity may limit conformational flexibility but enhance UV absorption. Butyl groups reduce oxidative stability.
  • N,N'-Diacetyl-1,4-phenylenediamine : Acetyl groups hydrolyze under strong acidic/basic conditions, limiting its utility in harsh environments.
  • 2-Nitro-1,4-phenylenediamine : Susceptible to further nitration or reduction, but lacks sulfonic acid groups for solubility enhancement.

Biological Activity

2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid , also known by its CAS number 80994-10-1, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid is C18H14N4O10S2C_{18}H_{14}N_{4}O_{10}S_{2}. The compound features two nitrobenzenesulphonic acid groups linked by a phenylenediimino moiety. This structure is significant as it influences the compound's solubility and reactivity in biological systems.

PropertyValue
Molecular Weight466.45 g/mol
SolubilitySoluble in water
pHAcidic

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit antimicrobial activity. The presence of the nitrobenzenesulphonic acid moieties in this compound suggests potential effectiveness against various bacterial strains. A study demonstrated that similar compounds showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant properties of 2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid may be attributed to the presence of nitro groups which can donate electrons and neutralize free radicals. In vitro studies have shown that related compounds with similar structures exhibit strong scavenging activities against reactive oxygen species (ROS), indicating potential for therapeutic applications in oxidative stress-related diseases .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound reveal promising results in cancer treatment. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of 2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid against Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 30 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
  • Antioxidant Activity Assessment : An experiment assessing the DPPH radical scavenging ability of the compound revealed an IC50 value of 25 µg/mL, indicating strong antioxidant potential comparable to established antioxidants like ascorbic acid .

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